5-Phenyl-1,2,3-thiadiazole 5-Phenyl-1,2,3-thiadiazole
Brand Name: Vulcanchem
CAS No.: 18212-29-8
VCID: VC21093924
InChI: InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-10-11-8/h1-6H
SMILES: C1=CC=C(C=C1)C2=CN=NS2
Molecular Formula: C8H6N2S
Molecular Weight: 162.21 g/mol

5-Phenyl-1,2,3-thiadiazole

CAS No.: 18212-29-8

Cat. No.: VC21093924

Molecular Formula: C8H6N2S

Molecular Weight: 162.21 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-1,2,3-thiadiazole - 18212-29-8

Specification

CAS No. 18212-29-8
Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
IUPAC Name 5-phenylthiadiazole
Standard InChI InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-10-11-8/h1-6H
Standard InChI Key MXTVVTVVBOYKCU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN=NS2
Canonical SMILES C1=CC=C(C=C1)C2=CN=NS2

Introduction

Chemical Structure and Properties

Molecular Structure

5-Phenyl-1,2,3-thiadiazole consists of a five-membered 1,2,3-thiadiazole ring with a phenyl group attached at the 5-position. The thiadiazole core contains two nitrogen atoms and one sulfur atom arranged consecutively in positions 1, 2, and 3 of the ring structure. This arrangement distinguishes it from other thiadiazole isomers and contributes to its unique chemical behavior.

Physical Properties

The available literature provides several physical properties of 5-Phenyl-1,2,3-thiadiazole, which are summarized in Table 1:

Table 1: Physical Properties of 5-Phenyl-1,2,3-thiadiazole

PropertyValueReference
Molecular Weight162.21 g/mol
Melting Point53°C (in ligroine)
Boiling Point100-110°C (at 0.1 Torr)
Density1.241±0.06 g/cm³ (Predicted)
pKa-3.79±0.32 (Predicted)
CAS Number18212-29-8
EINECS242-097-4

The relatively high melting and boiling points suggest significant intermolecular forces, likely due to the presence of the aromatic rings and heteroatoms capable of forming intermolecular interactions. The predicted pKa value indicates weak acidic properties, which can influence its behavior in solution and potential reactions.

Chemical Properties

The chemical properties of 5-Phenyl-1,2,3-thiadiazole are influenced by the electronic characteristics of both the thiadiazole ring and the phenyl substituent:

The negative pKa value suggests that the compound would only be deprotonated under extremely basic conditions, indicating high stability of the C-H bonds. This property is important when considering potential reaction conditions and the compound's behavior in different environments.

Synthesis Methods

For 1,2,3-thiadiazoles, several synthetic approaches have been reported :

  • Reaction with Base and Oxidation: Treatment of certain sulfur-containing compounds with sodium hydroxide followed by oxidation with manganese nitrate can lead to the formation of the 1,2,3-thiadiazole ring. This approach involves the formation of a sulfur-nitrogen bond system that can be cyclized under appropriate conditions.

  • Cyclization with Phosphorus Oxychloride: While more commonly used for 1,3,4-thiadiazoles, modifications of this approach could potentially be adapted for 1,2,3-thiadiazole synthesis. The reaction typically involves the cyclization of thiosemicarbazide derivatives using phosphorus oxychloride as a dehydrating agent.

  • Reaction of Alkynes with Sulfonyl Azides: This is a common approach for the synthesis of 1,2,3-thiadiazoles, involving a 1,3-dipolar cycloaddition reaction. The process forms the five-membered ring structure with the required arrangement of nitrogen and sulfur atoms.

For the specific synthesis of 5-Phenyl-1,2,3-thiadiazole, potential approaches might include:

  • Starting with a phenyl-substituted precursor that can be cyclized to form the 1,2,3-thiadiazole ring

  • Introducing the phenyl group to a pre-formed 1,2,3-thiadiazole core through coupling reactions

  • Employing modern cross-coupling methodologies to attach the phenyl group to the appropriate position

These approaches would need to be experimentally verified and optimized for the specific synthesis of 5-Phenyl-1,2,3-thiadiazole. The absence of detailed synthetic procedures in the literature represents a significant research opportunity in this area.

Reactions and Chemical Behavior

Reactions with Bases

One of the documented reactions of 5-Phenyl-1,2,3-thiadiazole is its interaction with strong bases such as organolithium compounds. When 5-Phenyl-1,2,3-thiadiazole reacts with methyllithium in anhydrous tetrahydrofuran at -65°C, followed by the addition of methyl iodide, it produces 4-methyl-5-phenyl-1,2,3-thiadiazole . This reaction suggests the formation of a 4-(5-Phenyl-1,2,3-thiadiazolyl)lithium intermediate, which exhibits some degree of stability.

The reaction can be represented as follows:

5-Phenyl-1,2,3-thiadiazole + CH3Li (in THF, -65°C) → 4-(5-Phenyl-1,2,3-thiadiazolyl)lithium
4-(5-Phenyl-1,2,3-thiadiazolyl)lithium + CH3I → 4-methyl-5-phenyl-1,2,3-thiadiazole

Comparative Analysis

5-Phenyl-1,2,3-thiadiazole is one of several thiadiazole isomers, which differ in the arrangement of nitrogen and sulfur atoms in the five-membered ring. The main isomers include 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.

Table 2: Comparison of Major Thiadiazole Isomers

Thiadiazole IsomerArrangement of HeteroatomsNotable Characteristics
1,2,3-ThiadiazoleN-N-S consecutive in positions 1,2,3Less extensively studied than other isomers
1,2,4-ThiadiazoleN-S-N with N at positions 1,2,4Used in pharmaceuticals and agrochemicals
1,2,5-ThiadiazoleN-S-N with N at positions 1,2,5Applications in materials science
1,3,4-ThiadiazoleN-S-N with N at positions 1,3,4Most extensively studied; numerous biological activities

It's worth noting that 1,3,4-thiadiazoles have been more extensively studied and have demonstrated a wide range of biological activities, including anticonvulsant , antimicrobial, and antifungal properties . For instance, 2-amino-5-substituted-1,3,4-thiadiazoles have shown significant anticonvulsant activity in various animal models, with some derivatives exhibiting complete protection against maximal electroshock-induced seizures .

The specific biological and chemical properties of 5-Phenyl-1,2,3-thiadiazole, in comparison to these other isomers, warrant further investigation. The different arrangement of heteroatoms in the 1,2,3-thiadiazole ring would likely result in distinct electronic properties, affecting its reactivity and potential applications compared to the more widely studied 1,3,4-thiadiazole derivatives.

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